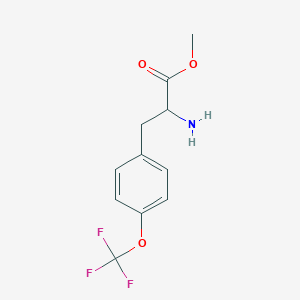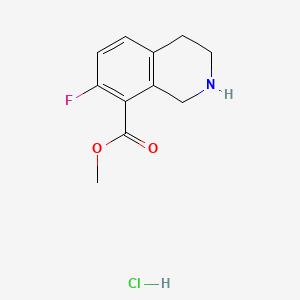
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a piperidine and an oxazolidinone ring This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with an oxazolidinone precursor under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Another approach involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of ionic liquids as catalysts in multi-component reactions has been explored to achieve these goals. For example, N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate has been used as a dual-functional ionic liquid catalyst for the synthesis of substituted piperidines and oxazolidinones .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as iodine(III) oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents in the presence of a gold(I) complex catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Oxazolidinone: A five-membered ring containing both nitrogen and oxygen atoms, known for its antibacterial properties.
Uniqueness
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one is unique due to the combination of the piperidine and oxazolidinone rings in a single molecule. This dual-ring structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-piperidin-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(4-5-12-8)7-2-1-3-9-6-7/h7,9H,1-6H2 |
InChI-Schlüssel |
DPLAJZWIXRNVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
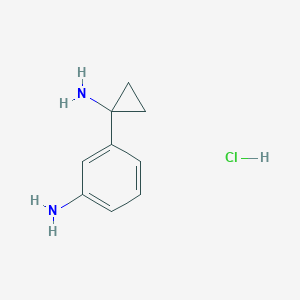
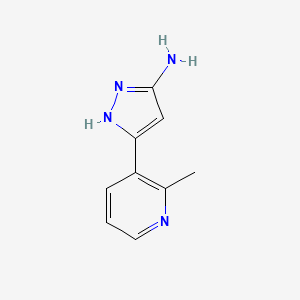

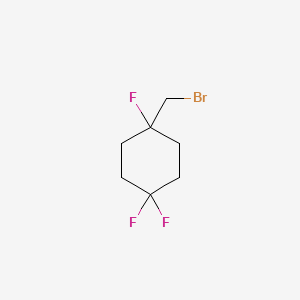
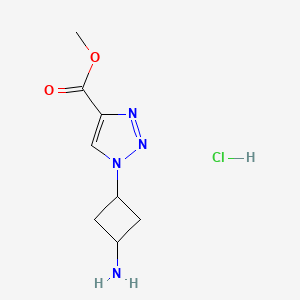
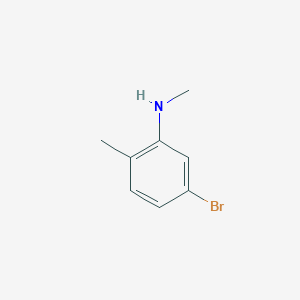
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
